molecular formula C9H10N4S B13223239 2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13223239
M. Wt: 206.27 g/mol
InChI Key: KIYRUCDLOKXSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused with a pyrazine ring and a thiophene moiety

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolo-pyrazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular proteins and DNA .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C9H10N4S/c1-2-7(14-5-1)9-11-8-6-10-3-4-13(8)12-9/h1-2,5,10H,3-4,6H2

InChI Key

KIYRUCDLOKXSLS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC=CS3)CN1

Origin of Product

United States

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